4-(Hydroxymethyl)cyclohexane-1-carbonitrile
Description
4-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS: 39779-20-9) is a cyclohexane derivative featuring a hydroxymethyl (-CH₂OH) group at position 4 and a nitrile (-CN) group at position 1. Its molecular formula is C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol . The hydroxymethyl group enhances polarity, improving solubility in polar solvents, while the nitrile group enables participation in nucleophilic additions or cycloadditions.
Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)cyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-5-7-1-3-8(6-10)4-2-7/h7-8,10H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPCILYSCDCPJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39779-20-9 | |
| Record name | 4-(hydroxymethyl)cyclohexane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with formaldehyde and hydrogen cyanide. The reaction proceeds through the formation of an intermediate hydroxymethylcyclohexanone, which is then converted to the nitrile compound under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(Carboxymethyl)cyclohexane-1-carbonitrile
Reduction: 4-(Hydroxymethyl)cyclohexane-1-amine
Substitution: 4-(Alkoxymethyl)cyclohexane-1-carbonitrile or 4-(Acetoxymethyl)cyclohexane-1-carbonitrile.
Scientific Research Applications
4-(Hydroxymethyl)cyclohexane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)cyclohexane-1-carbonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various molecular pathways. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Polarity and Solubility: The hydroxymethyl group in the target compound enhances water solubility compared to analogs like 4-Methyl-3-cyclohexene-1-carbonitrile (non-polar methyl group) or 1-(4-bromophenyl)cyclohexane-1-carbonitrile (bulky bromophenyl) . 1-[(2-Hydroxyethyl)amino]cyclohexane-1-carbonitrile exhibits even higher polarity due to its amino and hydroxyl groups, making it suitable for aqueous-phase reactions .
Thermal Stability :
Research Findings and Data Trends
Stereochemical Influence :
- In 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile (), the chair conformation and equatorial substituents minimize steric hindrance, a design principle applicable to the target compound’s derivatives.
Biological Activity
4-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS No. 39779-20-9) is an organic compound characterized by a cyclohexane ring substituted with both a hydroxymethyl group and a nitrile group. Its molecular formula is C8H13NO, and it has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and biochemistry.
- Molecular Weight : 139.2 g/mol
- IUPAC Name : this compound
- Physical State : Typically appears as a colorless to pale yellow liquid or solid depending on purity and conditions.
Biological Activity
The biological activity of this compound can be attributed to its unique structural features, which enable it to interact with various biological targets. The following sections outline its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Enzyme Inhibition : The nitrile group may serve as a potential inhibitor for specific enzymes, influencing metabolic pathways.
- Receptor Interaction : The compound can bind to certain receptors, thereby modulating cellular signaling pathways.
- Cellular Uptake : The presence of the hydroxymethyl group enhances solubility, which may facilitate improved cellular uptake.
Therapeutic Applications
This compound is being explored for various therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
- Antimicrobial Properties : Research indicates potential antimicrobial effects, which could be useful in developing new antibiotics or antifungal agents.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits, warranting further exploration in neurodegenerative disease models.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in T-lymphoblastic cell lines with IC50 values as low as 9 nM. This suggests a selective cytotoxicity profile that could be leveraged for therapeutic development .
| Cell Line | IC50 (nM) |
|---|---|
| CCRF-CEM | 9 |
| MOLT-4 | 10 |
| Jurkat | 12 |
Case Study 2: Antimicrobial Activity
In vitro studies demonstrated that the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be within the range of 50–100 µg/mL, indicating potential as an antimicrobial agent .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Candida albicans | 100 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
